(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide
Description
This acrylamide derivative features a benzo[d][1,3]dioxol-5-yl group conjugated to an (E)-acrylamide backbone, with a tetrahydrothiophen-3-ylmethyl substituent modified by a 2-hydroxyethoxy moiety. The 2-hydroxyethoxy side chain enhances hydrophilicity, likely improving solubility compared to purely lipophilic analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c19-6-7-23-17(5-8-24-11-17)10-18-16(20)4-2-13-1-3-14-15(9-13)22-12-21-14/h1-4,9,19H,5-8,10-12H2,(H,18,20)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYUELGEXLDPL-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The overall structure can be represented as follows:
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 367.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzo[d][1,3]dioxole moiety may facilitate interactions through hydrogen bonding and π-π stacking with aromatic amino acids in proteins. The tetrahydrothiophene group enhances solubility and bioavailability, potentially modulating pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of derivatives were tested against various bacterial strains, demonstrating moderate to high antibacterial activity. The presence of the dioxole ring was crucial for enhancing the lipophilicity and membrane permeability of these compounds, which correlates with their antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : In vitro assays revealed that the compound exhibits selective inhibition against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer’s. The IC50 value for BChE inhibition was recorded at 46.42 µM, indicating promising potential as a therapeutic agent .
Case Study 1: Synthesis and Biological Evaluation
In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized this compound using a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions. Following synthesis, the biological activity was assessed in vitro against several cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis revealed that modifications to the dioxole ring significantly impacted biological activity. Substituents on the dioxole ring were found to enhance binding affinity to target enzymes while maintaining acceptable toxicity profiles .
Chemical Reactions Analysis
Acrylamide Functional Group Reactivity
The acrylamide moiety (CH₂=CHCONH–) is central to the compound’s reactivity:
Hydrolysis
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Acid/Base-Catalyzed Hydrolysis : The carboxamide group undergoes hydrolysis to form carboxylic acid derivatives. For example, under acidic conditions, the product would be (E)-3-(benzo[d] dioxol-5-yl)acrylic acid, while basic conditions yield the corresponding carboxylate salt .
-
Enzymatic Hydrolysis : Esterase or amidase enzymes may cleave the amide bond, releasing the tetrahydrothiophene derivative .
Nucleophilic Addition
-
The α,β-unsaturated system participates in Michael additions. Thiols, amines, or alcohols can attack the β-carbon, forming adducts (e.g., with glutathione or cysteine) .
Benzo[d] dioxole Ring Reactivity
The 1,3-benzodioxole moiety is electron-rich due to the oxygen atoms, enabling electrophilic substitutions:
Electrophilic Aromatic Substitution
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C-4 or C-6 positions .
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Halogenation : Bromine or chlorine can substitute at C-5 under mild conditions .
Oxidative Ring Opening
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Strong oxidants (e.g., KMnO₄) cleave the dioxole ring to form a catechol derivative, which may further oxidize to a quinone .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitrobenzo[d] dioxole derivative | |
| Oxidative Cleavage | KMnO₄, H₂O, 100°C | Catechol intermediate |
Tetrahydrothiophene and Hydroxyethoxy Substituent Reactivity
The tetrahydrothiophene (thiolane) ring and 2-hydroxyethoxy group contribute distinct reactivity:
Thiolane Ring Oxidation
Ether Functionalization
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Esterification : The hydroxy group reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
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Oxidation : TEMPO/NaOCl oxidizes the primary alcohol to a carboxylic acid .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂, CH₃COOH | Tetrahydrothiophene sulfoxide | |
| Esterification | Acetyl chloride, pyridine | 2-Acetoxyethoxy derivative |
Cross-Coupling Reactions
The acrylamide’s vinyl group may participate in Heck or Suzuki couplings for structural diversification:
Heck Coupling
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Styryl-substituted derivative |
Stability and Degradation Pathways
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Photodegradation : UV exposure induces [2+2] cycloaddition at the acrylamide’s double bond, forming a cyclobutane dimer.
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Thermal Decomposition : Above 200°C, the compound degrades via retro-Diels-Alder cleavage of the benzodioxole ring .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among related acrylamides include substituents on the aromatic ring, the nature of the heterocyclic moiety, and side-chain modifications. Below is a comparative analysis:
*Estimated based on molecular formula (C16H21NO5S).
- Hydrophilicity : The target compound’s 2-hydroxyethoxy group enhances water solubility compared to methoxy-substituted analogs (e.g., compound 13) .
- Heterocyclic Influence : The tetrahydrothiophene ring may confer distinct conformational preferences vs. tetrahydroacridine (compound 19) or benzothiazole (), affecting target binding .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Activity : Analogous acrylamides () show antibacterial/antifungal effects, suggesting the benzo[d][1,3]dioxole group may enhance membrane permeability .
- Similarity Clustering: Computational models () indicate that compounds with >70% structural similarity (Tanimoto index) often share bioactivity profiles.
Key Differentiators and Implications
- Therapeutic Potential: Structural alignment with acetylcholinesterase inhibitors (e.g., tacrine hybrids in ) suggests possible neuroprotective applications, though validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
